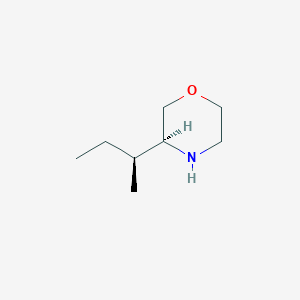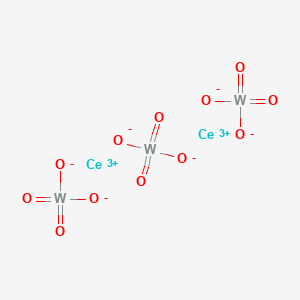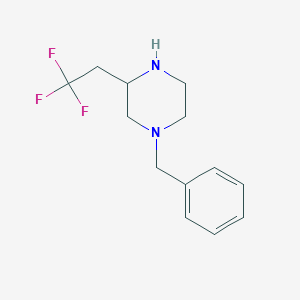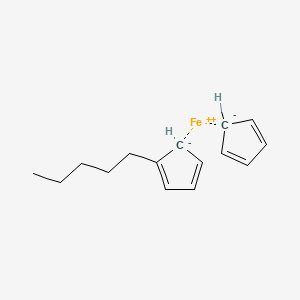
Ferrocene, pentyl-
Übersicht
Beschreibung
Ferrocene, pentyl- is an organometallic compound that belongs to the ferrocene family. Ferrocene itself is a well-known metallocene with the formula Fe(C5H5)2, consisting of two cyclopentadienyl rings bound to a central iron atom. The pentyl derivative of ferrocene involves the substitution of one of the hydrogen atoms on the cyclopentadienyl ring with a pentyl group (C5H11). This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ferrocene, pentyl- typically involves the following steps:
Preparation of Cyclopentadienyl Anion: Cyclopentadiene is treated with a strong base such as sodium hydride to form the cyclopentadienyl anion.
Formation of Ferrocene: The cyclopentadienyl anion is then reacted with iron(II) chloride to form ferrocene.
Alkylation: The ferrocene is then subjected to Friedel-Crafts alkylation using pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the pentyl group.
Industrial Production Methods: Industrial production of ferrocene, pentyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Cyclopentadienyl Anion: Using large quantities of cyclopentadiene and sodium hydride.
Reaction with Iron(II) Chloride: Conducted in large reactors to produce ferrocene.
Alkylation Process: Using pentyl chloride and aluminum chloride in industrial reactors to achieve the desired substitution.
Types of Reactions:
Oxidation: Ferrocene, pentyl- can undergo oxidation to form ferrocenium ions. This reaction is typically carried out using oxidizing agents such as ferric chloride or silver nitrate.
Reduction: The ferrocenium ion can be reduced back to ferrocene using reducing agents like sodium borohydride.
Substitution: The pentyl group on the cyclopentadienyl ring can be further substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Ferric chloride, silver nitrate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides, and Lewis acid catalysts.
Major Products:
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Formation of various substituted ferrocenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ferrocene, pentyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential use in bioorganometallic chemistry, including drug delivery systems and as a probe for studying biological redox processes.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. Ferrocene derivatives have shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of ferrocene-containing polymers, liquid crystals, and as a component in fuel additives to improve combustion efficiency and reduce emissions.
Wirkmechanismus
The mechanism of action of ferrocene, pentyl- involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. In biological systems, ferrocene derivatives can generate reactive oxygen species through Fenton-like reactions, which can induce oxidative stress in cancer cells, leading to cell death. The pentyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ferrocene, pentyl- can be compared with other ferrocene derivatives such as:
Methylferrocene: Where a methyl group is substituted on the cyclopentadienyl ring.
Ethylferrocene: Where an ethyl group is substituted.
Butylferrocene: Where a butyl group is substituted.
Uniqueness:
Pentyl Group: The pentyl group in ferrocene, pentyl- provides a balance between hydrophobicity and steric bulk, making it suitable for applications where moderate lipophilicity is desired.
Versatility: The compound’s ability to undergo various chemical reactions and its redox properties make it a versatile candidate for research and industrial applications.
By understanding the unique properties and applications of ferrocene, pentyl-, researchers can explore new avenues in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;iron(2+);1-pentylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.C5H5.Fe/c1-2-3-4-7-10-8-5-6-9-10;1-2-4-5-3-1;/h5-6,8-9H,2-4,7H2,1H3;1-5H;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYFIGYFHLCBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Fe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1274-00-6 | |
| Record name | Pentylferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1274-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrocene, pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001274006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrocene, pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentylferrocene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


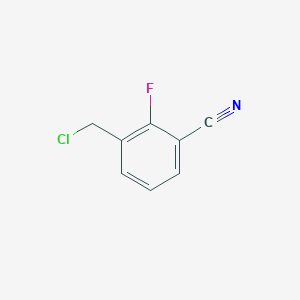
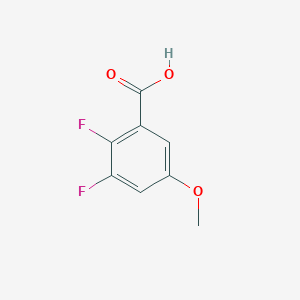
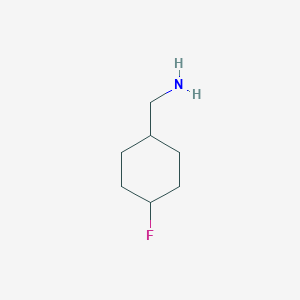
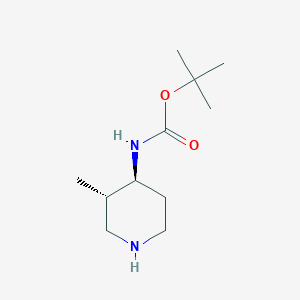

![4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3365847.png)
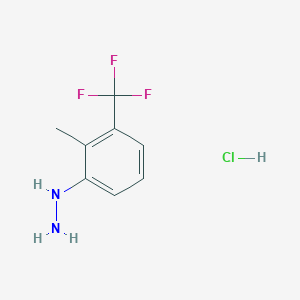
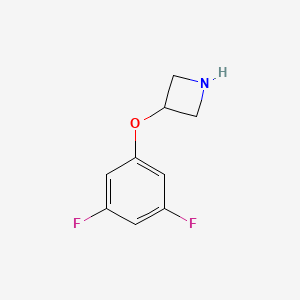
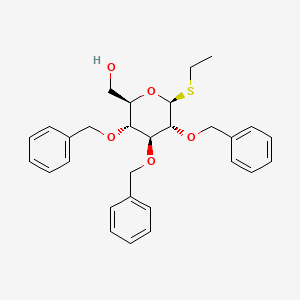
![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)
![[1,2]Oxazolo[2,3-a]benzimidazole](/img/structure/B3365871.png)
